molecular formula C12H19NO2S2 B188797 TXD9AYA734 CAS No. 53799-67-0

TXD9AYA734

Katalognummer: B188797
CAS-Nummer: 53799-67-0
Molekulargewicht: 273.4 g/mol
InChI-Schlüssel: JRLQNIIAMXVKAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TXD9AYA734 is a complex organic compound with a unique structure that includes a sulfonamide group and a sulfanylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TXD9AYA734 typically involves the reaction of 4-methylbenzenesulfonyl chloride with butylmethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-methylbenzenesulfonyl chloride+butylmethylamineN-[butyl(methyl)-lambda 4 -sulfanylidene]-4-methylbenzenesulfonamide\text{4-methylbenzenesulfonyl chloride} + \text{butylmethylamine} \rightarrow \text{this compound} 4-methylbenzenesulfonyl chloride+butylmethylamine→N-[butyl(methyl)-lambda 4 -sulfanylidene]-4-methylbenzenesulfonamide

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

TXD9AYA734 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

TXD9AYA734 has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of TXD9AYA734 involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-methylbutylamine: A secondary aliphatic amine with similar structural features.

    Butyl methacrylate: An ester with a butyl group, used in polymer synthesis.

    Sulfonamides: A class of compounds with a sulfonamide group, widely used in medicinal chemistry.

Uniqueness

TXD9AYA734 is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications across multiple fields, making it a valuable compound for research and industrial use.

Eigenschaften

CAS-Nummer

53799-67-0

Molekularformel

C12H19NO2S2

Molekulargewicht

273.4 g/mol

IUPAC-Name

(NE)-N-[butyl(methyl)-λ4-sulfanylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H19NO2S2/c1-4-5-10-16(3)13-17(14,15)12-8-6-11(2)7-9-12/h6-9H,4-5,10H2,1-3H3

InChI-Schlüssel

JRLQNIIAMXVKAF-UHFFFAOYSA-N

SMILES

CCCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C

Isomerische SMILES

CCCC/S(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C

Kanonische SMILES

CCCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C

Key on ui other cas no.

53799-67-0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.